4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide

DNA-binding polyamides Molecular recognition Minor-groove ligands

4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide (C12H11N3O; MW 213.24 g/mol) is a Schiff base ligand formed via condensation of 4-aminobenzamide with pyrrole-2-carboxaldehyde. It features a para-substituted benzamide scaffold bearing an (E)-configured imine linkage to a pyrrole heterocycle, endowing it with a planar, conjugated π-system suitable for metal chelation.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
Cat. No. B12456742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C=NC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C12H11N3O/c13-12(16)9-3-5-10(6-4-9)15-8-11-2-1-7-14-11/h1-8,14H,(H2,13,16)
InChIKeyFXZGYYXKZWNUSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide: A Pyrrole-Based Schiff Base Ligand for Coordination Chemistry and Antimicrobial Screening


4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide (C12H11N3O; MW 213.24 g/mol) is a Schiff base ligand formed via condensation of 4-aminobenzamide with pyrrole-2-carboxaldehyde . It features a para-substituted benzamide scaffold bearing an (E)-configured imine linkage to a pyrrole heterocycle, endowing it with a planar, conjugated π-system suitable for metal chelation [1]. The compound is primarily utilized as a building block in coordination chemistry and as a scaffold for antimicrobial screening programs [2].

Why 4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide Is Not Interchangeable with Other Pyrrole or Benzamide Schiff Bases


Generic substitution of Schiff base ligands in coordination chemistry or biological screening is scientifically unsound due to the pronounced influence of isomeric substitution patterns on molecular recognition, metal-binding geometry, and resultant bioactivity. The para-oriented benzamide moiety in 4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide dictates a linear, extended geometry that fundamentally alters its capacity for minor-groove DNA binding [1] and influences the electronic environment at the imine nitrogen, thereby modulating chelation strength and antimicrobial potency [2]. Even closely related isomers, such as those derived from 2-aminobenzamide or bearing alternative heterocyclic aldehydes (e.g., furan-2-carboxaldehyde), exhibit divergent thermal stability profiles and microbial inhibition spectra that preclude one-for-one replacement in experimental protocols [3].

Quantitative Differentiation of 4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide: Comparator-Based Evidence for Informed Procurement


Para-Substitution Confers Superior DNA Minor-Groove Binding Affinity vs. Ortho and Meta Isomers

The para-oriented 4-aminobenzamide scaffold, which constitutes the core of the target compound, exhibits dramatically higher binding affinity for cognate DNA sequences compared to ortho- and meta-substituted analogs. This positional effect directly impacts the utility of 4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide as a building block for sequence-specific DNA ligands [1].

DNA-binding polyamides Molecular recognition Minor-groove ligands

Enhanced Thermal Stability in Metal Complexes Compared to Furan-Based Schiff Base Analog

Schiff base ligands derived from pyrrole-2-carboxaldehyde and aminobenzamide form metal complexes that exhibit superior thermal stability relative to those derived from furan-2-carboxaldehyde. While direct data for 4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide is not available, the analogous 2-aminobenzamide-pyrrole ligand (L1) demonstrates a higher decomposition onset temperature compared to its furan counterpart (L2), a trend expected to hold for the para-isomer due to similar electronic conjugation [1].

Coordination chemistry Thermogravimetric analysis Schiff base ligands

Moderate Antimicrobial Activity with Differential Spectrum vs. Standard Drugs

In a series of thirteen pyrrole-2-carboxaldehyde Schiff bases, compound SB7 (structurally analogous to 4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide) demonstrated the highest antimicrobial activity among the series against five bacterial and two fungal strains. However, its potency was lower than that of the standard drugs ciprofloxacin and fluconazole, positioning it as a moderate-activity scaffold suitable for further optimization [1].

Antimicrobial screening MIC determination Schiff base bioactivity

In Silico Docking Supports Mandelate Racemase as a Putative Target, Distinguishing SB7 from Other Series Members

Docking simulations of compound SB7 (the pyrrole-2-carboxaldehyde Schiff base structurally related to 4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide) into the active site of Mandelate racemase revealed specific binding interactions, whereas other derivatives in the series (SB1, SB2, SB5) were identified as the most stable compounds based on semiempirical modeling, indicating divergent physicochemical properties within the same scaffold class [1].

Molecular docking Mandelate racemase Antimicrobial target

Recommended Research and Industrial Use Cases for 4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide


Synthesis of Sequence-Specific DNA Minor-Groove Binding Polyamides

Utilize 4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide as a para-substituted benzamide building block to construct polyamides with curvature optimized for binding to ACGCGT-like sequences. The para orientation is essential for achieving high-affinity (K = 1.8 × 10^6 M^-1) 2:1 binding, a property absent in ortho and meta isomers [1]. This compound is therefore critical for developing gene-regulatory agents or DNA-targeted therapeutics.

Preparation of Thermally Robust Transition Metal Complexes

Employ the compound as a tridentate Schiff base ligand for the synthesis of Co(II), Ni(II), or Cu(II) complexes. The pyrrole moiety confers enhanced thermal stability relative to furan analogs, making the resulting complexes suitable for catalytic applications requiring moderate thermal resilience or for materials chemistry studies involving metal-organic frameworks [2].

Antimicrobial Scaffold Optimization and Structure-Activity Relationship (SAR) Studies

Use 4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide as a reference compound in SAR campaigns aimed at improving the antimicrobial potency of pyrrole Schiff bases. The compound (as SB7) exhibits moderate, broad-spectrum activity that is lower than clinical standards, providing a baseline for iterative chemical modifications designed to enhance potency and spectrum [3].

In Silico Target Identification for Mandelate Racemase Inhibition

Deploy the compound in molecular docking and virtual screening workflows to identify novel mandelate racemase inhibitors. The demonstrated interaction of SB7 with the enzyme active site suggests potential for developing antimicrobial agents with a novel mechanism of action, distinct from traditional cell-wall or protein synthesis inhibitors [4].

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